molecular formula C15H15NO2 B1392262 4-(4-Ethoxybenzoyl)-2-methylpyridine CAS No. 1187164-86-8

4-(4-Ethoxybenzoyl)-2-methylpyridine

Cat. No. B1392262
M. Wt: 241.28 g/mol
InChI Key: NXKIXFMQVJXSQK-UHFFFAOYSA-N
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Description

“4-(4-Ethoxybenzoyl)-2-methylpyridine” is likely a complex organic compound. Based on its name, it probably contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . It also appears to have an ethoxybenzoyl group attached, which consists of a benzene ring with an ethoxy group (–O–CH2CH3) and a carbonyl group (C=O) .


Molecular Structure Analysis

The molecular structure of “4-(4-Ethoxybenzoyl)-2-methylpyridine” would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving “4-(4-Ethoxybenzoyl)-2-methylpyridine” would depend on its functional groups. For instance, the carbonyl group in the ethoxybenzoyl moiety might undergo reactions such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Ethoxybenzoyl)-2-methylpyridine” would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the aromatic ring could affect its solubility, boiling point, and melting point .

Scientific Research Applications

Crystallography and Structural Analysis

  • Stilbazole derivatives, closely related to 4-(4-Ethoxybenzoyl)-2-methylpyridine, have been analyzed for their crystal structures. These studies help in understanding the molecular arrangement and physical properties of such compounds (Antony et al., 2018).

Organic Synthesis and Chemical Reactions

  • The compound has been involved in the synthesis of various organic molecules. For example, its derivatives are used in the preparation of antimicrobial agents, demonstrating its utility in organic synthesis and pharmaceutical applications (El-Salam & Mohamed, 2005).

Solar Cell Performance Enhancement

  • In solar technology, 4-(4-Ethoxybenzoyl)-2-methylpyridine has been studied for its potential to improve the performance of dye-sensitized solar cells. Its addition to solar cell electrolytes has shown to influence the photovoltaic properties, indicating its relevance in renewable energy research (Yin et al., 2008).

Supramolecular Chemistry

  • The compound has applications in supramolecular chemistry, where it forms part of hydrogen-bonded molecular salts. These salts are studied for their structural and bonding properties, contributing to the field of crystal engineering and molecular assembly (Khalib et al., 2014).

Antiangiogenic Properties

  • A derivative of 4-(4-Ethoxybenzoyl)-2-methylpyridine has been explored for its antiangiogenic properties, particularly in the context of cancer research. Such studies are significant for developing new therapeutic agents targeting blood vessel formation in tumors (Priya et al., 2007).

Medicinal Chemistry and Pharmacology

  • The compound's derivatives have been part of studies in medicinal chemistry, particularly in the search for new drugs with specific biological activities. This includes antiplasmin drugs, demonstrating the compound's role in the development of novel therapeutic agents (Isoda et al., 1980).

Safety And Hazards

The safety and hazards associated with “4-(4-Ethoxybenzoyl)-2-methylpyridine” would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “4-(4-Ethoxybenzoyl)-2-methylpyridine” would likely depend on its potential applications. If it has promising properties, it could be studied further for use in various areas such as organic synthesis, medicinal chemistry, or materials science .

properties

IUPAC Name

(4-ethoxyphenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-3-18-14-6-4-12(5-7-14)15(17)13-8-9-16-11(2)10-13/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKIXFMQVJXSQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxybenzoyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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